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molecular formula C8H6F2O3 B1332832 2-(Difluoromethoxy)benzoic acid CAS No. 97914-59-5

2-(Difluoromethoxy)benzoic acid

Cat. No. B1332832
M. Wt: 188.13 g/mol
InChI Key: AGDOJFCUKQMLHD-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

2.0 g of 2-difluoromethoxy-benzoic acid (10.6 mmol, 1.0 eq) were dissolved in MeOH (15 mL) and a catalytic quantity of sulfuric acid was added; the mixture was heated at reflux overnight. The solvent was then evaporated and the residue was dissolved in DCM and washed with saturated NaHCO3. The organic phase was dried and evaporated to give 1.9 g of title product (yield 87%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[O:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:19][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=1[O:3][CH:2]([F:13])[F:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=C(C(=O)O)C=CC=C1)F
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
washed with saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)OC(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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